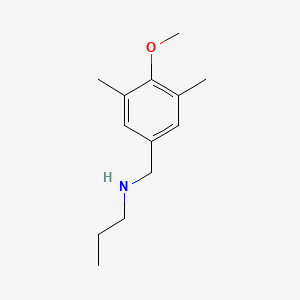![molecular formula C12H22N2O3 B1462653 1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid CAS No. 1156145-35-5](/img/structure/B1462653.png)
1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid”, piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Applications De Recherche Scientifique
Synthetic Approaches and Chemical Transformations
- A study described a synthetic route to spiro[indole-3,4′-piperidin]-2-ones, starting from related carbamoyl compounds, demonstrating its utility in constructing complex heterocyclic systems through anilide formation, N(1)-protection, and intramolecular cyclization under palladium catalysis (Freund & Mederski, 2000).
- Another research highlighted the synthesis of biological active alkaloids such as sedridine, allosedridine, and coniine using enantiomers of a related compound as chiral building blocks, emphasizing the compound's versatility in stereoselective synthesis (Passarella et al., 2005).
- A novel methodology for synthesizing (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 inhibitors showcased the chemical modification of the nitrogen in the piperidine ring, leading to significant biological activity (Chonan et al., 2011).
Role in Drug Development and Biological Studies
- The compound's derivatives have been used as intermediates in the synthesis of nociceptin antagonists, illustrating its importance in the development of new therapeutic agents (Jona et al., 2009).
- Research on Cunninghamella as a microbiological model for the metabolism of histamine H3 receptor antagonist highlighted the biotransformation capabilities of Cunninghamella fungi, providing insights into the metabolic pathways of related compounds (Pękala et al., 2012).
Propriétés
IUPAC Name |
1-[2-(tert-butylamino)-2-oxoethyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)13-10(15)8-14-6-4-5-9(7-14)11(16)17/h9H,4-8H2,1-3H3,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEZZZDIOUUZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3-methoxypropyl)tricyclo[5.2.1.02,]decan-8-amine](/img/structure/B1462575.png)


![2-[3-(Hydroxymethyl)piperidin-1-yl]butanoic acid](/img/structure/B1462578.png)
![2-Ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462579.png)


![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1462585.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1462590.png)
![6-[Methyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1462592.png)